1-(6-Methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
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Overview
Description
1-(6-Methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound features a benzothiazole ring fused with a piperidine ring, making it a unique structure with potential pharmacological properties.
Preparation Methods
The synthesis of 1-(6-Methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 6-methyl-1,3-benzothiazol-2-amine with piperidine-4-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of microwave irradiation and one-pot multicomponent reactions are also explored to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
1-(6-Methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol, dichloromethane, and catalysts such as piperidine. Major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiazole derivatives .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of certain pathogens.
Medicine: Research has indicated its potential as an anti-inflammatory and analgesic agent.
Mechanism of Action
The mechanism of action of 1-(6-Methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of prostaglandins and thereby exerting anti-inflammatory effects. Additionally, it may interact with DNA and proteins, leading to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
1-(6-Methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide can be compared with other benzothiazole derivatives such as:
6-Chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: Known for its anti-inflammatory and analgesic activities.
3-(Piperazin-1-yl)-1,2-benzothiazole: Exhibits antibacterial activity and is used as a pharmacophore in drug development.
Methyl 1-(1,3-benzothiazol-2-yl)piperidine-4-carboxylate: Used in the synthesis of various bioactive molecules.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a different set of molecular targets, leading to its distinct biological activities.
Properties
Molecular Formula |
C14H17N3OS |
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Molecular Weight |
275.37 g/mol |
IUPAC Name |
1-(6-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C14H17N3OS/c1-9-2-3-11-12(8-9)19-14(16-11)17-6-4-10(5-7-17)13(15)18/h2-3,8,10H,4-7H2,1H3,(H2,15,18) |
InChI Key |
MRYMIUQOMZIWPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3CCC(CC3)C(=O)N |
Origin of Product |
United States |
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